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Compound of Interest

Compound Name: H-D-Thr(bzl)-OH

Cat. No.: B3023475

An In-depth Technical Guide to the Chemical Properties and Application of O-Benzyl-D-
threonine [H-D-Thr(Bzl)-OH]

Abstract

O-Benzyl-D-threonine, systematically known as (2R,3S)-2-amino-3-(benzyloxy)butanoic acid
and commonly abbreviated as H-D-Thr(Bzl)-OH, is a pivotal amino acid derivative employed in
synthetic peptide chemistry. Its unique stereochemistry and the robust protection of its side-
chain hydroxyl group by a benzyl ether make it an indispensable building block for the
synthesis of complex peptides, peptidomimetics, and therapeutic drug candidates containing D-
threonine. This guide provides a comprehensive exploration of the physicochemical properties,
structural attributes, and strategic applications of H-D-Thr(Bzl)-OH for researchers, chemists,
and professionals in drug development. We will delve into its role within the broader context of
solid-phase peptide synthesis (SPPS), detailing field-proven protocols for its incorporation and
subsequent deprotection, and contextualizing its use within established protection strategies.

Core Chemical Identity and Physicochemical
Properties

H-D-Thr(Bzl)-OH is a derivative of the non-proteinogenic D-threonine, where the secondary
hydroxyl group on the side chain is protected as a benzyl ether. This protection is critical to
prevent unwanted side reactions, such as O-acylation, during the amide bond formation steps
of peptide synthesis.[1][2]

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b3023475?utm_src=pdf-interest
https://www.benchchem.com/product/b3023475?utm_src=pdf-body
https://www.benchchem.com/product/b3023475?utm_src=pdf-body
https://www.benchchem.com/product/b3023475?utm_src=pdf-body
https://www.benchchem.com/product/b3023475?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_Incorporation_of_Threonine_with_Benzyl_Side_Chain_Protection_in_Solid_Phase_Peptide_Synthesis.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_H_Thr_tBu_OH_and_H_Thr_Bzl_OH_in_Solid_Phase_Peptide_Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3023475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Chemical Structure
lw.Chemical structure of H-D-Thr(Bzl)-OH

Figure 1: 2D Structure of O-Benzyl-D-threonine.

The structure features two chiral centers, with the (2R,3S) configuration defining it as a D-

threonine derivative. The benzyl group (Bzl), attached via an ether linkage to the side-chain

oxygen, is the key functional modification.

Physicochemical Data

The fundamental properties of H-D-Thr(Bzl)-OH are summarized in the table below, providing

essential data for its handling, characterization, and use in synthesis.

Property Value

References

(2R,3S)-2-amino-3-
IUPAC Name

(phenylmethoxy)butanoic acid

[3]

O-Benzyl-D-threonine, D-
Common Synonyms

[3]4]

Thr(Bzl)-OH
CAS Number 86062-17-1 [3114]
Molecular Formula C11H1sNO3 [3][4]
Molecular Weight 209.24 g/mol [3][4]
Appearance White to off-white solid
Solubility Soluble in organic solvents [3]

[0]2°D = +29 + 2° (c=1 in 1M

Optical Rotation
HCI)

[4]

N 2-8 °C, sealed in a dry, dark
Storage Conditions
place

[3]4]

The Benzyl Group: A Strategic Choice for Side-

Chain Protection
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The selection of a protecting group is a cornerstone of peptide synthesis strategy.[5] The
benzyl group is classified as a "permanent” or semi-permanent protecting group, particularly
within the context of the Boc/Bzl synthesis strategy.[6][7] Its utility is grounded in its unique
stability profile.

Causality Behind the Choice:

 Stability: The benzyl ether linkage is robust and stable under the mildly acidic conditions
(e.g., 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)) used for the repetitive
cleavage of the temporary Na-Boc group.[6] It is also stable to the basic conditions used in
the alternative Fmoc/tBu strategy.

o Cleavage: Its removal requires more vigorous conditions, which are applied only at the
conclusion of the peptide assembly. This ensures the threonine side chain remains inert
throughout the synthesis. The two primary methods for benzyl group cleavage are:

o Strong Acidolysis: Treatment with strong acids like anhydrous Hydrogen Fluoride (HF),
Trifluoromethanesulfonic acid (TFMSA), or specialized cocktails such as Reagent K.[8][9]

o Hydrogenolysis: Catalytic transfer hydrogenation provides a milder, non-acidic alternative
for cleavage.[8][10][11]

This differential lability is the foundation of the "quasi-orthogonal" Boc/Bzl protection scheme,
as visualized below.
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Caption: Comparison of Boc/Bzl and Fmoc/tBu protection schemes.

Experimental Workflow: Incorporation via Boc-SPPS

While the topic is H-D-Thr(Bzl)-OH, the reagent actively used in synthesis is its Na-protected
form, typically Boc-D-Thr(Bzl)-OH (CAS 69355-99-3).[8] H-D-Thr(Bzl)-OH represents the state
of the residue on the resin after Na-deprotection, ready for coupling with the next amino acid.

The following is a self-validating protocol for a single coupling cycle of Boc-D-Thr(Bzl)-OH onto

a peptide-resin using manual solid-phase synthesis.

Detailed Protocol for a Single Coupling Cycle

This protocol assumes a starting scale of 0.2 mmol on a Merrifield resin.

¢ Resin Preparation & Swelling:
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o Place the peptide-resin (with a free N-terminus from the previous cycle) in a reaction
vessel.

o Wash the resin with DCM (3 x 10 mL for 1 min).

o Swell the resin in DCM (10 mL) for 30 minutes.

* Na-Boc Deprotection:
o Drain the swelling solvent.
o Add a solution of 25-50% TFA in DCM (v/v) (10 mL).
o Agitate for 1 minute. Drain.
o Add a fresh solution of 25-50% TFA in DCM (10 mL).
o Agitate for 20-30 minutes to ensure complete Boc removal.
o Drain the TFA solution.

o Wash the resin sequentially with DCM (3x), isopropanol (1x), and DCM (3x) to thoroughly
remove TFA and byproducts.

o Neutralization:

o To deprotonate the N-terminal ammonium trifluoroacetate salt, add a 5-10% solution of
Diisopropylethylamine (DIEA) in DCM (v/v) (10 mL).[5]

o Agitate for 2 minutes. Drain.
o Repeat the neutralization step.
o Wash the resin with DCM (5 x 10 mL) to remove excess DIEA.

o Self-Validation Step: Perform a Kaiser test on a few resin beads. A deep blue color
indicates the presence of a free primary amine, confirming successful deprotection and
neutralization.[9]
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» Amino Acid Activation and Coupling:

o In a separate vial, dissolve Boc-D-Thr(Bzl)-OH (0.8 mmol, 4 eq.) and an activating agent
such as HBTU (0.78 mmol, 3.9 eq.) in DMF (4 mL).

o Add DIEA (1.6 mmol, 8 eq.) to the activation mixture. The solution will typically change
color (e.g., to yellow).

o Immediately add the activated amino acid solution to the reaction vessel containing the

neutralized resin.
o Agitate at room temperature for 1-2 hours.
e Post-Coupling Wash & Validation:
o Drain the coupling solution.
o Wash the resin sequentially with DMF (3x) and DCM (3x) to remove excess reagents.

o Self-Validation Step: Perform a second Kaiser test. The absence of color (clear or
yellowish beads) indicates complete coupling. If the test is positive (blue), a second

coupling (recoupling) step is required.

Click to download full resolution via product page

Caption: Workflow for a single Boc-SPPS coupling cycle.

Final Cleavage and Benzyl Group Deprotection

Once the peptide sequence is fully assembled, the final step involves simultaneously cleaving
the peptide from the resin support and removing all side-chain protecting groups, including the

benzyl ether from D-threonine.
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Protocol 1: Strong Acidolysis with Reagent K

Reagent K is a widely used "universal" cleavage cocktail designed to scavenge the reactive
cationic species generated during acidolysis, thereby protecting sensitive residues like Trp,
Met, Cys, and Tyr.[12]

o Composition of Reagent K:

[¢]

Trifluoroacetic acid (TFA): 82.5%

Phenol: 5%

[e]

Water: 5%

o

Thioanisole: 5%

[¢]

o

1,2-Ethanedithiol (EDT): 2.5%

o Step-by-Step Methodology:

o

Resin Preparation: Wash the final, fully protected peptide-resin with DCM (3x) and dry it
thoroughly under a stream of nitrogen or in a vacuum desiccator.

o Cleavage Reaction: Suspend the dry resin in Reagent K, using approximately 10-20 mL of
the cocktail per gram of resin.[5][12]

o Incubation: Agitate the slurry at room temperature for 2-4 hours. Peptides with multiple
arginine residues may require longer incubation times.[13]

o Peptide Isolation: Filter the resin through a fritted funnel and collect the filtrate. Wash the
resin with a small volume of fresh TFA and combine the filtrates.

o Precipitation: Precipitate the crude peptide by adding the TFA solution dropwise into a 50-
fold excess of cold diethyl ether with vigorous stirring.

o Collection and Drying: Collect the peptide precipitate by centrifugation or filtration. Wash
the pellet with cold ether two more times to remove scavengers and organic byproducts.
Dry the final peptide pellet under vacuum.
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Protocol 2: Catalytic Transfer Hydrogenation

This method offers a milder alternative to strong acids, useful for sensitive peptides or when
orthogonal cleavage is desired. It specifically removes benzyl-based protecting groups while
leaving others (like tBu) intact.[10][11]

o Step-by-Step Methodology:

o Substrate Preparation: Dissolve the protected peptide (cleaved from the resin with side-
chains still protected, if applicable) in a suitable solvent like methanol or formic acid.[10]

o Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst to the solution.

o Hydrogen Donor: Add a hydrogen donor such as formic acid, ammonium formate, or 1,4-
cyclohexadiene.[10][14][15]

o Reaction: Stir the mixture at room temperature. Monitor the reaction progress by HPLC or
TLC.

o Workup: Upon completion, filter the reaction mixture through Celite to remove the Pd/C
catalyst. Remove the solvent under reduced pressure to yield the deprotected peptide.
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Caption: General workflow for final peptide cleavage and deprotection.

Safety and Handling
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While specific toxicity data for H-D-Thr(Bzl)-OH is limited, standard laboratory precautions for
handling fine chemicals should be observed.

» Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment
(PPE), including safety goggles, gloves, and a lab coat. Avoid generating dust.

» Storage: Store in a tightly sealed container in a cool, dry, and dark place (2-8 °C is
recommended) to prevent degradation.[3][4]

» Cleavage Reagents: Exercise extreme caution when working with cleavage reagents.
Anhydrous HF is highly toxic and corrosive and requires specialized equipment. TFA and
cocktails like Reagent K are corrosive and volatile; always handle them inside a chemical
fume hood.

Conclusion

O-Benzyl-D-threonine [H-D-Thr(Bzl)-OH] is a strategically designed amino acid derivative that
is fundamental to the synthesis of peptides containing D-threonine. Its value lies in the robust
nature of the benzyl ether protecting group, which is perfectly suited for the classic Boc/Bzl
SPPS strategy. By providing stability throughout chain elongation and allowing for controlled
removal during the final cleavage step, it enables the reliable and efficient production of
complex and therapeutically relevant peptides. A thorough understanding of its properties and
the associated synthetic protocols, as detailed in this guide, is crucial for any researcher aiming
to incorporate this valuable building block into their synthetic targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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